Risperidona Z-oxima

Descripción general

Descripción

Risperidona E-óxima es una impureza del fármaco antipsicótico Risperidona. Risperidona es un bloqueador de la serotonina del receptor 5-HT2, un inhibidor de la P-glicoproteína y un potente antagonista del receptor D2 de la dopamina . Risperidona E-óxima tiene una fórmula molecular de C23H28F2N4O2 y un peso molecular de 430,49 g/mol .

Aplicaciones Científicas De Investigación

Risperidona E-óxima tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como intermedio en la síntesis de otros compuestos farmacológicamente activos.

Biología: Sirve como herramienta para estudiar la actividad biológica de Risperidona y sus derivados.

Industria: Se utiliza en el control de calidad y la caracterización de formulaciones de Risperidona.

Mecanismo De Acción

Risperidona E-óxima ejerce sus efectos inhibiendo los receptores dopaminérgicos D2 y los receptores serotoninérgicos 5-HT2A en el cerebro . Esta inhibición reduce la hiperactividad de las vías mesolímbicas y mesocorticales centrales, que se cree que están involucradas en afecciones como la esquizofrenia y el trastorno bipolar . El compuesto también afecta los receptores alfa-adrenérgicos e histaminérgicos, contribuyendo a su perfil farmacológico .

Análisis Bioquímico

Biochemical Properties

Risperidone Z-oxime, like Risperidone, is likely to interact with various enzymes, proteins, and other biomolecules. Risperidone is known to inhibit the D2 dopaminergic receptors and 5-HT2A serotonergic receptors in the brain . It’s plausible that Risperidone Z-oxime may have similar interactions, given its structural similarity to Risperidone .

Cellular Effects

Risperidone, the parent compound, has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It’s reasonable to hypothesize that Risperidone Z-oxime might have similar effects on cells.

Molecular Mechanism

The precise molecular mechanism of action of Risperidone Z-oxime is not well established. Risperidone, the parent compound, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s plausible that Risperidone Z-oxime may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

Studies on Risperidone have shown significant improvements in PANSS scales and various subscales over time .

Dosage Effects in Animal Models

Studies on Risperidone have shown that low doses of the drug enhanced the antipsychotic-like effect in animal tests of positive symptoms of schizophrenia .

Metabolic Pathways

Risperidone Z-oxime is likely to be involved in similar metabolic pathways as Risperidone. Risperidone is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . It’s plausible that Risperidone Z-oxime may be metabolized through similar pathways.

Métodos De Preparación

La síntesis de Risperidona E-óxima implica la reacción del clorhidrato de 6-fluoro-3-(4-piperidinil)-1,2-benzisoxazol con 3-(2-cloroetil)-2-metil-6,7,8,9-tetrahidro-4H-pirido[1,2-a]pirimidin-4-ona en una solución o suspensión acuosa básica ecológica . La reacción se lleva a cabo típicamente en condiciones de reflujo para obtener Risperidona bruta . Los métodos de producción industrial a menudo implican el uso de intermediarios de óxima de isómero Z enriquecido, que pueden ser enriquecidos isoméricamente mediante diversas técnicas, incluido el uso de sales de ácido acético .

Análisis De Reacciones Químicas

Risperidona E-óxima se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes comunes como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de Risperidona E-óxima puede conducir a la formación de varios derivados oxidados .

Comparación Con Compuestos Similares

Risperidona E-óxima se puede comparar con otros compuestos basados en oximas, como:

Pralidoxima: Una oxima aprobada por la FDA que se utiliza como antídoto para la intoxicación por organofosforados.

Obidoxima: Otro antídoto basado en oximas con aplicaciones similares.

Paliperidona: El metabolito activo principal de Risperidona, utilizado para tratar la esquizofrenia y trastornos relacionados.

Risperidona E-óxima es única en su papel específico como impureza de Risperidona, proporcionando información sobre la síntesis, estabilidad y control de calidad del fármaco original .

Actividad Biológica

Risperidone E-Oxime, a derivative of the atypical antipsychotic risperidone, has garnered attention for its potential biological activities and implications in pharmacology. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

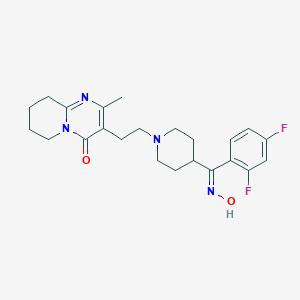

Chemical Structure and Properties

Risperidone E-Oxime is characterized by the molecular formula and a CAS number of 691007-09-7. It features a complex nitrogen-containing structure with two fluorine atoms, which may influence its biological interactions. The compound is primarily recognized as an impurity in commercial preparations of risperidone and is synthesized through the reaction of risperidone with hydroxylamine, converting the ketone group into an oxime functional group.

Risperidone E-Oxime exhibits biological activity mainly through its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at the serotonin 5-HT2A receptor and the dopamine D2 receptor, similar to its parent compound risperidone. The inhibition of these receptors is crucial for modulating neurotransmitter systems, which can influence mood regulation and psychotic symptomatology .

Key Receptor Interactions

| Receptor | Type | Binding Affinity (Ki) |

|---|---|---|

| 5-HT2A | Antagonist | 4.8 nM |

| Dopamine D2 | Antagonist | 5.9 nM |

| P-Glycoprotein | Inhibitor | Not specified |

Biological Activity and Applications

Risperidone E-Oxime's biological activity extends beyond receptor antagonism. It has been explored for various applications:

- Therapeutic Formulations : Research indicates that risperidone E-Oxime can be utilized in developing thermosensitive polymeric micelles for nasal administration. These formulations demonstrated favorable characteristics such as rapid drug release profiles and high permeation rates under nasal conditions.

- Potential Antidote for Organophosphate Poisoning : Oximes are generally known for their role as antidotes in organophosphate poisoning. Although risperidone E-Oxime is not primarily intended for this use, its structural characteristics align it with compounds that exhibit such properties.

Pharmacokinetics

Understanding the pharmacokinetics of risperidone E-Oxime is critical for predicting its behavior in clinical settings. It is primarily metabolized by cytochrome P450 2D6 into 9-hydroxyrisperidone, which also contributes to its therapeutic effects. This metabolic pathway highlights the importance of considering drug-drug interactions when evaluating its clinical use.

Case Studies and Research Findings

Recent studies have explored the implications of risperidone E-Oxime in various contexts:

- Nasal Administration Studies : A study focused on the formulation of thermosensitive polymeric micelles showed that these could enhance the bioavailability of risperidone derivatives through nasal routes, potentially improving patient compliance and therapeutic outcomes.

- Toxicological Assessments : Investigations into the safety profile of risperidone E-Oxime indicated that while it shares some toxicological properties with risperidone, further studies are needed to fully characterize its safety and efficacy profile .

Propiedades

IUPAC Name |

3-[2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCINVRBDDVLDW-QYQHSDTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201035868 | |

| Record name | Risperidone Z-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132961-05-8 | |

| Record name | 3-[2-[4-[(Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132961-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risperidone Z-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132961058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risperidone Z-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-{4-[(Z)-(2,4-DIFLUOROPHENYL)(HYDROXYIMINO)METHYL]PIPERIDIN-1-YL}ETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RISPERIDONE Z-OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D16ZRA893 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.